molecular formula C17H15NO B1221379 1-(alpha-Aminobenzyl)-2-naphthol CAS No. 481-82-3

1-(alpha-Aminobenzyl)-2-naphthol

Cat. No. B1221379
CAS RN: 481-82-3
M. Wt: 249.31 g/mol
InChI Key: PZMIGEOOGFFCNT-UHFFFAOYSA-N
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Description

1-(alpha-Aminobenzyl)-2-naphthol is a derivative of aminopenicillin, which is a group of antibiotics in the penicillin family . These are structural analogs of ampicillin, which is the 2-amino derivative of benzylpenicillin . They contain a beta-lactam ring that is crucial to their antibacterial activity .


Synthesis Analysis

The synthesis of α-amino ketones has seen significant advances in recent years due to their importance in synthetic and medicinal chemistry . The protocols developed have increased considerably, with a focus on functional group compatibility and resultant product substitution patterns .


Molecular Structure Analysis

Aminopenicillins, like 1-(alpha-Aminobenzyl)-2-naphthol, contain a beta-lactam ring, crucial to their antibacterial activity . They also feature a positively charged amino group that enhances their uptake through bacterial porin channels .


Chemical Reactions Analysis

Amino acids, including 1-(alpha-Aminobenzyl)-2-naphthol, respond to all typical chemical reactions associated with compounds that contain carboxylic acid and amino groups . This usually occurs under conditions where the zwitter ions form is present in only small quantities .


Physical And Chemical Properties Analysis

Amino acids are colorless, nonvolatile, crystalline solids, melting and decomposing at temperatures above 200°C . These melting temperatures are more like those of inorganic salts than those of amines or organic acids . This indicates that the structures of the amino acids in the solid state and in neutral solution are best represented as having both a negatively charged group and a positively charged group .

Scientific Research Applications

High-Performance Liquid Chromatographic Enantioseparation

1-(alpha-Aminobenzyl)-2-naphthol is used in the enantioseparation of analogs using high-performance liquid chromatography (HPLC). This process involves isothermal separation on a cellulose-tris-3,5-dimethylphenyl carbamate-based chiral stationary phase, utilizing a mobile phase of n-hexane/2-propanol/diethylamine. This method is significant in achieving baseline resolutions in chromatographic analysis, with thermodynamic data indicating an enthalpy-driven chiral recognition mechanism (Sztojkov-Ivanov et al., 2005).

Safety And Hazards

As a derivative of aminopenicillin, 1-(alpha-Aminobenzyl)-2-naphthol is generally considered safe . It has been found to have in vitro activity against both gram-negative and gram-positive bacteria, thus broadening its antimicrobial spectrum beyond that of any previous penicillin compound . The drug was given both orally and intramuscularly and was essentially nontoxic .

Future Directions

The importance of the amino ketone motif in synthetic and medicinal chemistry has led to an increase in the number of protocols developed in recent years . This suggests a promising future for the development and application of 1-(alpha-Aminobenzyl)-2-naphthol and similar compounds . The review serves to collate and critically evaluate novel methodologies published since 2011 towards this high-value synthon .

properties

IUPAC Name

1-[amino(phenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMIGEOOGFFCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(alpha-Aminobenzyl)-2-naphthol

CAS RN

481-82-3
Record name 1-(alpha-Aminobenzyl)-2-naphthol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-37611
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37611
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Record name 481-82-3
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Record name 1-(.ALPHA.-AMINOBENZYL)-2-NAPHTHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HE Smith, NE Cooper - The Journal of Organic Chemistry, 1970 - ACS Publications
The ir spectra of the condensation products of 1-(-aminobenzyl)-2-naphthol with benzaldehyde and sub-stituted benz aldehydes indicate that inthe crystalline state they have the 2, 3-…
Number of citations: 47 pubs.acs.org
A Aranyi, I Ilisz, A Péter, F Fülöp, C West - Journal of Chromatography a, 2015 - Elsevier
The direct separation of the enantiomers of 1-(α-aminoarylmethyl)-2-naphthol, 1-(α-aminoalkyl)-2-naphthol, 2-(α-aminoarylmethyl)-1-naphthol analogues and 2-(1-amino-2-methylpropyl…
Number of citations: 16 www.sciencedirect.com
F Janati - Eurasian Journal of Analytical Chemistry, 2018 - search.ebscohost.com
In this letter we report the synthesis of cellulose and vitamin C coated magnetite nanoparticles (MNPs) as a green catalyst for the synthesis of pharmacologically active 1-(a-aminoalkyl) …
Number of citations: 6 search.ebscohost.com
B Pouramiri, E Tavakolinejad Kermani - Scientia Iranica, 2014 - scientiairanica.sharif.edu
E cient, three-component synthesis of 1-aryl-2, 3-dihydro-3-phenyl-1H-naphth[1,2-e][1,3] oxazines derivatives, using LaCl3/ClCH2 Page 1 Scientia Iranica C (2014) 21(3), 703{707 …
Number of citations: 4 scientiairanica.sharif.edu
NE Cooper - 1969 - Vanderbilt
Number of citations: 0
李来生, 马海萍, 陈红, 方奕珊 - 应用化学, 2012
Number of citations: 0

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